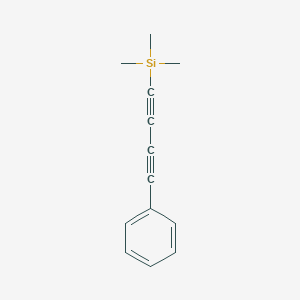
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties It features a pyrrole ring substituted with a hydroxyphenyl group, which is further modified with tert-butyl groups
準備方法
The synthesis of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-di-tert-butyl-4-hydroxybenzaldehyde and pyrrole-2,5-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding quinone derivative.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of hydroxy derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogens like chlorine or bromine.
科学的研究の応用
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential antioxidant properties. It can scavenge free radicals, making it useful in biological research related to oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its antioxidant properties may have implications in the treatment of diseases related to oxidative damage.
Industry: The compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Molecular Targets: The compound interacts with enzymes and proteins involved in oxidative stress pathways. It can modulate the activity of these targets, leading to reduced oxidative damage.
Pathways: The compound influences pathways related to cellular redox balance. By modulating these pathways, it helps maintain cellular homeostasis.
類似化合物との比較
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione can be compared with similar compounds to highlight its uniqueness:
3,5-Di-tert-butyl-4-hydroxyacetophenone: This compound shares the hydroxyphenyl group but differs in the presence of an acetophenone moiety instead of a pyrrole ring. It is also known for its antioxidant properties.
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): This compound features multiple hydroxyphenyl groups linked through a pentaerythritol core. It is used as an antioxidant in polymers.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: This compound has a long alkyl chain, making it suitable for use in materials with specific hydrophobic properties.
特性
CAS番号 |
40937-74-4 |
|---|---|
分子式 |
C18H23NO3 |
分子量 |
301.4 g/mol |
IUPAC名 |
1-(3,5-ditert-butyl-4-hydroxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)12-9-11(19-14(20)7-8-15(19)21)10-13(16(12)22)18(4,5)6/h7-10,22H,1-6H3 |
InChIキー |
YRLQSCITKZYPFI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


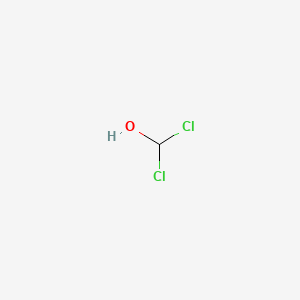
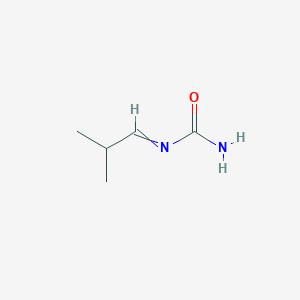
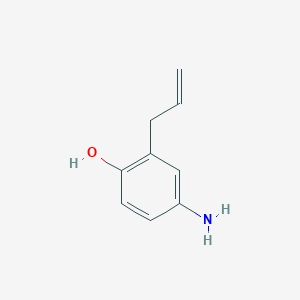
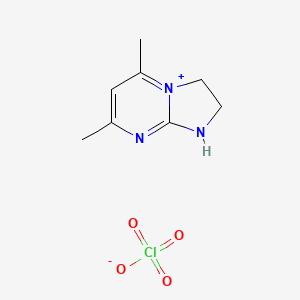


![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)



![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)

